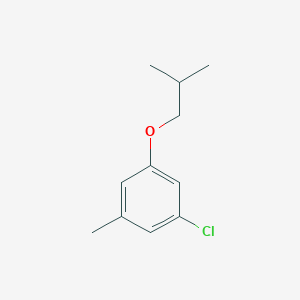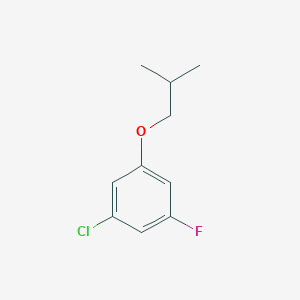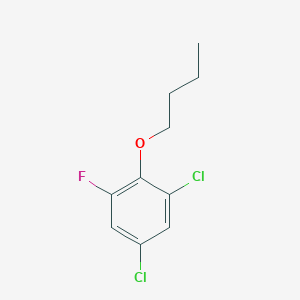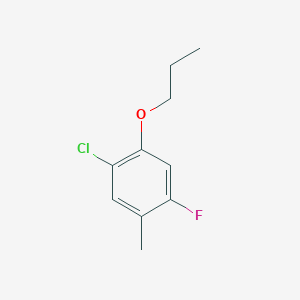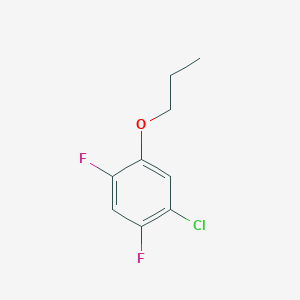![molecular formula C11H15ClO B8029899 1-[(Tert-butoxy)methyl]-4-chlorobenzene](/img/structure/B8029899.png)
1-[(Tert-butoxy)methyl]-4-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tert-butoxy)methyl]-4-chlorobenzene is an organic compound characterized by a tert-butoxy group attached to a methyl group, which is further connected to a benzene ring substituted with a chlorine atom at the para position
准备方法
The synthesis of 1-[(Tert-butoxy)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butyl alcohol displaces the chloride ion from 4-chlorobenzyl chloride, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile to achieve optimal yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反应分析
1-[(Tert-butoxy)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, forming biaryl compounds under palladium-catalyzed conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as THF or acetonitrile, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[(Tert-butoxy)methyl]-4-chlorobenzene finds applications in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to undergo functionalization and derivatization.
Medicine: It may be utilized in the development of drug candidates, particularly those requiring specific structural motifs for activity.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with tailored properties.
作用机制
The mechanism by which 1-[(Tert-butoxy)methyl]-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the tert-butoxy group can stabilize the transition state, facilitating the displacement of the chlorine atom. In coupling reactions, the compound’s aromatic ring can participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Molecular targets and pathways involved in these reactions include the activation of the aromatic ring, stabilization of intermediates, and formation of new functional groups through various catalytic cycles.
相似化合物的比较
1-[(Tert-butoxy)methyl]-4-chlorobenzene can be compared with other similar compounds, such as:
1-[(Tert-butoxy)methyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
1-[(Tert-butoxy)methyl]-4-bromobenzene: Bromine substitution offers different reactivity patterns, particularly in coupling reactions.
1-[(Tert-butoxy)methyl]-4-iodobenzene: Iodine substitution provides higher reactivity in nucleophilic substitution and coupling reactions.
The uniqueness of this compound lies in its specific reactivity patterns and the ability to undergo a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDVZNGVZOFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
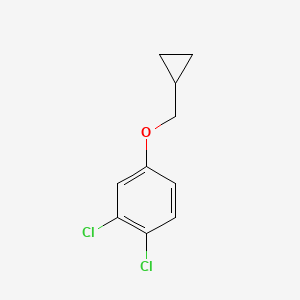
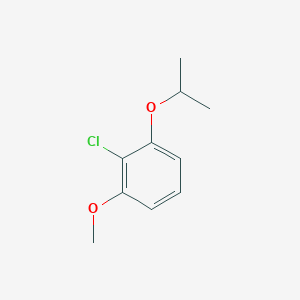
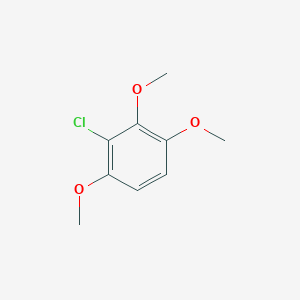
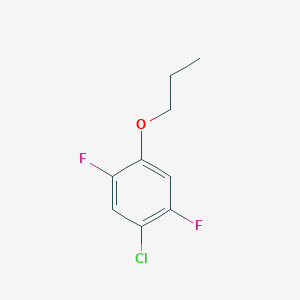
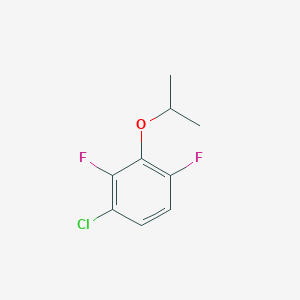
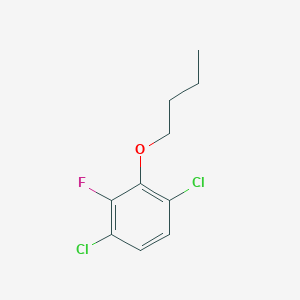
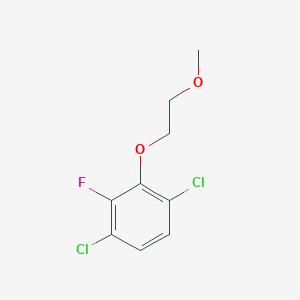
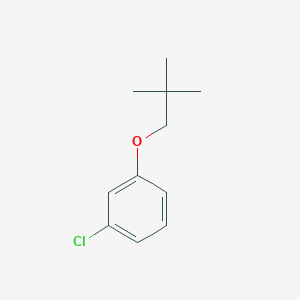
![1-[(Tert-butoxy)methyl]-3-chlorobenzene](/img/structure/B8029893.png)
